2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine, also known as AAE871, is a synthetic compound recognized for its potent inhibitory effects on the fms-like tyrosine kinase 3 (FLT3) receptor, which plays a critical role in the pathogenesis of acute myeloid leukemia (AML). The compound exhibits an IC50 value of 0.034 micromolar, indicating its high potency in inhibiting FLT3 activity, particularly in cases where FLT3 is mutated and constitutively active.
AAE871 belongs to the class of purine derivatives and is classified as a type I FLT3 inhibitor. It is synthesized through complex organic chemistry processes that involve multiple reaction steps to construct its intricate molecular framework. The compound has garnered interest in pharmaceutical research, especially concerning hematological malignancies like AML due to its targeted action against specific kinases involved in cell proliferation and survival.
The synthesis of AAE871 involves several key steps:
The synthesis can be optimized for industrial production by employing high-yield reactions and efficient purification methods to ensure the compound's purity exceeds 98%.
The molecular formula of AAE871 is with a molecular weight of 498.6 g/mol. The structural representation includes a purine base substituted with various functional groups that confer its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H34N8O2S |
Molecular Weight | 498.6 g/mol |
IUPAC Name | 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine |
InChI | InChI=1S/C24H34N8O2S/c1-2... |
InChI Key | IUUNTNJCKSXDOW-UHFFFAOYSA-N |
The structure highlights the presence of multiple nitrogen atoms within the purine ring and various substituents that enhance its interaction with biological targets.
AAE871 primarily undergoes substitution reactions due to its reactive functional groups. The types of reactions include:
These reactions facilitate the modification of AAE871 to develop derivatives with potentially enhanced pharmacological properties.
AAE871 functions by selectively inhibiting the FLT3 receptor, which is crucial for hematopoietic cell proliferation. The mechanism involves binding to the ATP-binding site of FLT3, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation in leukemic cells.
The effectiveness of AAE871 in targeting FLT3 has made it a subject of extensive research in treating AML, particularly in patients with FLT3 mutations that lead to poor prognosis .
AAE871 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for therapeutic applications and formulation development.
AAE871's primary application lies in cancer research, specifically as a therapeutic agent against acute myeloid leukemia. Its ability to inhibit FLT3 makes it a valuable candidate for clinical trials aimed at improving treatment outcomes for patients with this aggressive form of leukemia.
Additionally, ongoing research may explore its potential applications in other malignancies where similar signaling pathways are implicated. The compound's mechanism also opens avenues for studying kinase inhibitors' broader roles in cancer therapy .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: